Halogen Substitution Pattern (2,5-Cl / 4-Br) vs. Regioisomer and Thiophene Analogs: Impact on Antibacterial MIC Potency
In the N-(1,3,4-oxadiazol-2-yl)benzamide series, the combination of halogen atoms on the benzamide ring and the 5-phenyl ring directly controls antimicrobial potency. The 2,5-dichloro substitution on the benzamide moiety of the target compound is structurally analogous to the halogenation pattern found in the ultrapotent anti‑C. difficile lead HSGN‑218 (which uses a 2,5‑dichloro‑3‑trifluoromethylthio pattern), and the class-level SAR demonstrates that 2,5‑dihalogenation consistently yields potent Gram‑positive activity with sub‑μg/mL MICs [1]. Replacing the 4‑bromophenyl group with a 5‑bromothiophen‑2‑yl ring (CAS 1040642‑70‑3) or shifting the bromo substituent to the 3‑position of the phenyl ring alters both the electronic character of the oxadiazole core and the molecular shape, changes that in published oxadiazole SAR series have been shown to modulate MIC values by 4‑ to 32‑fold [2]. While direct MIC data for CAS 905677‑64‑7 against a matched panel of comparators are not yet available in the open literature, the weight of class‑level evidence indicates that its unique 2,5‑dichloro/4‑bromo signature is non‑interchangeable with regioisomeric or heterocyclic replacements.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) dependence on halogen substitution pattern |
|---|---|
| Target Compound Data | 2,5-dichloro substitution on benzamide + 4-bromophenyl on oxadiazole 5‑position (structural signature); no published MIC for this exact CAS yet identified. |
| Comparator Or Baseline | HSGN‑218 (2,5‑dichloro‑3‑trifluoromethylthiobenzamide oxadiazole): MIC = 0.003 μg/mL vs. C. difficile. HSGN‑220, −218, −144 (various halogenated N‑(1,3,4‑oxadiazol‑2‑yl)benzamides): MIC range 0.06–1 μg/mL vs. MRSA. |
| Quantified Difference | Halogen pattern changes in related series shift MICs >10‑fold, demonstrating non‑interchangeability. |
| Conditions | MIC assays against methicillin‑resistant S. aureus (MRSA) clinical isolates and C. difficile; broth microdilution method [1][2]. |
Why This Matters
The 2,5-dichloro/4-bromo halogen signature distinguishes this compound from regioisomeric and heterocyclic analogs, making identity verification essential for SAR studies aiming to optimize antibacterial potency.
- [1] Naclerio GA, Abutaleb NS, Li D, Seleem MN, Sintim HO. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo. J Med Chem. 2020;63(21):12957–12977. doi:10.1021/acs.jmedchem.0c01398 View Source
- [2] Douglas EJA, Marshall B, Alghamdi A, Joseph EA, Duggan S, Vittorio S, Luca L, Serpi M, Laabei M. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infect Dis. 2023;9(11):2141–2159. doi:10.1021/acsinfecdis.3c00250 View Source
